molecular formula C14H19ClN2O B185465 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea CAS No. 82744-95-4

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

Cat. No. B185465
CAS RN: 82744-95-4
M. Wt: 266.76 g/mol
InChI Key: DIELICWOQLKXDK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea compounds. CPPU has been widely used in the agricultural industry to increase crop yield and improve fruit quality. In recent years, CPPU has also gained attention in scientific research due to its potential applications in various fields, including biotechnology, medicine, and environmental science.

Scientific Research Applications

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been studied extensively in various scientific fields, including plant physiology, biotechnology, and medicine. In plant physiology, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been used to promote fruit growth and development, delay fruit senescence, and increase fruit quality. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to enhance plant resistance to abiotic stress, such as drought, salinity, and temperature extremes.
In biotechnology, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been used as a tool to induce somatic embryogenesis, a process that allows the regeneration of plants from somatic cells. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been used to improve the efficiency of plant transformation and gene expression.
In medicine, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been investigated for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to induce apoptosis in cancer cells. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways in plants and the modulation of various cellular pathways in animals. In plants, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to stimulate cell division and elongation, promote the synthesis of cytokinins, and regulate the expression of genes involved in fruit development and quality.
In animals, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to modulate the expression of genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to have various biochemical and physiological effects in plants and animals. In plants, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to increase fruit size, weight, and yield, improve fruit color, flavor, and texture, and delay fruit senescence. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to enhance plant resistance to abiotic stress, such as drought, salinity, and temperature extremes.
In animals, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to induce apoptosis in cancer cells. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has some limitations for lab experiments, including its high cost, potential toxicity, and limited availability in some regions.

Future Directions

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has several potential future directions, including its use as a plant growth regulator in agriculture, a tool for plant biotechnology, and a therapeutic agent in medicine. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has also been investigated for its potential environmental applications, such as its use in wastewater treatment and soil remediation.
In agriculture, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea could be used to improve crop yield and quality, reduce pesticide use, and enhance plant resistance to abiotic stress. In biotechnology, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea could be used to improve plant transformation and gene expression, and to induce somatic embryogenesis. In medicine, 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea could be developed as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is a synthetic plant growth regulator that has gained attention in scientific research due to its potential applications in various fields, including agriculture, biotechnology, medicine, and environmental science. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has been shown to have various biochemical and physiological effects in plants and animals, and its mechanism of action is still being investigated. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has several advantages for lab experiments, but also has some limitations. 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea has several potential future directions, and further research is needed to fully explore its potential applications.

Synthesis Methods

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is synthesized through a multistep process that involves the reaction of 4-chloroaniline with cyclohexyl isocyanate to form 4-chlorophenylcyclohexylurea. The intermediate product is then reacted with methyl isocyanate to produce 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea. The chemical structure of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea is shown in Figure 1.

properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h7-10,13H,2-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELICWOQLKXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357469
Record name 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

CAS RN

82744-95-4
Record name 3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1-CYCLOHEXYL-1-METHYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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